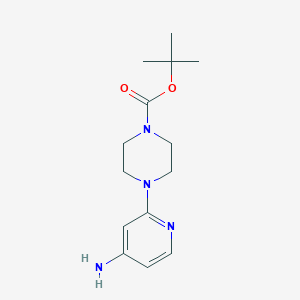
Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the retrieved data, it’s worth noting that similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.35 . Specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized, highlighting its weak antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
- The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was examined, revealing a novel chemistry with pharmacologically useful properties (Gumireddy et al., 2021).
Biological Evaluation
- Two N-Boc piperazine derivatives were synthesized, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and characterized for their antibacterial and antifungal activities (Kulkarni et al., 2016).
Intermediate in Synthesis
- The compound tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was studied, emphasizing its potential in the synthesis of biologically active compounds (Mamat et al., 2012).
- Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized as an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Molecular Structure and Reactivity
- The molecular structure and reactivity of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate were studied, revealing stability and molecular conformations (Yang et al., 2021).
- The structures of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate were analyzed, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Anticorrosive Properties
- Novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate was studied for its anticorrosive behavior on carbon steel in 1M HCl, showing effective corrosion inhibition (Praveen et al., 2021).
Safety and Hazards
While specific safety and hazard information for Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate is not available in the retrieved data, it’s generally recommended to handle similar compounds with care, avoiding inhalation or contact with skin and eyes, and using them only in well-ventilated areas .
Propiedades
IUPAC Name |
tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHXZTMJZUFEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1206247-69-9 | |
| Record name | tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



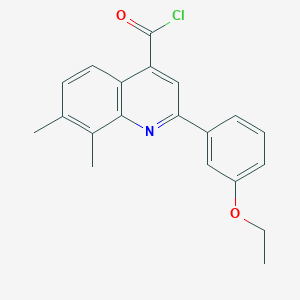



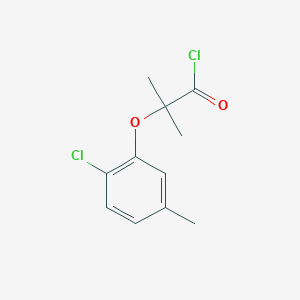
![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)
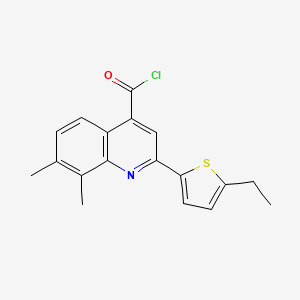




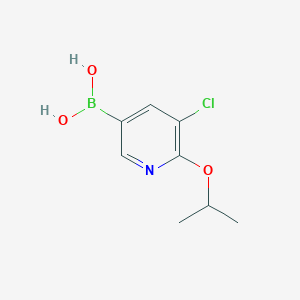

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)